molecular formula C13H18N2OS B3962879 N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B3962879
M. Wt: 250.36 g/mol
InChI Key: XAPOGQPKHAGOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to have antioxidant properties, which may contribute to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to have antioxidant properties, which may contribute to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One potential direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand its mechanism of action and its potential use in the treatment of cancer. Finally, the development of new derivatives of this compound could be explored to improve its efficacy and reduce any potential side effects.

Scientific Research Applications

N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use as an antioxidant and for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(2-methylphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-5-2-3-7-12(10)15-13(17)14-9-11-6-4-8-16-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPOGQPKHAGOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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